Phorate sulfone

説明

Phorate sulfone is an organophosphorus compound with the molecular formula C7H17O4PS3 and a molecular weight of 292.376. It is a metabolite of phorate, a systemic organophosphate insecticide. This compound is known for its insecticidal properties and is used in agricultural settings to control pests.

準備方法

Synthetic Routes and Reaction Conditions: Phorate sulfone is synthesized through the oxidation of phorate. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically occurs in an organic solvent like acetonitrile or methanol, and the temperature is maintained to ensure the complete conversion of phorate to this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The raw material, phorate, is subjected to oxidation in reactors equipped with temperature and pressure control systems. The oxidizing agents are added in a controlled manner to achieve high yield and purity of this compound. The product is then purified through distillation or crystallization techniques.

化学反応の分析

Types of Reactions: Phorate sulfone undergoes several types of chemical reactions, including:

Oxidation: Further oxidation of this compound can lead to the formation of phorate oxon sulfone.

Reduction: this compound can be reduced back to phorate or phorate sulfoxide under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions where the sulfone group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetonitrile, methanol, dichloromethane.

Major Products Formed:

Oxidation Products: Phorate oxon sulfone.

Reduction Products: Phorate, phorate sulfoxide.

Substitution Products: Various nucleophile-substituted derivatives.

科学的研究の応用

Toxicological Studies

Acute Toxicity and Metabolism

Phorate sulfone is primarily studied for its toxicological effects. Research indicates that phorate and its metabolites, including this compound, are rapidly metabolized in organisms. A study showed that after administering phorate to rats, a significant portion of the metabolites found in urine consisted of non-phosphorylated forms, highlighting the rapid biotransformation processes involved .

Case Study: Human Exposure

A notable case report documented a suicide involving phorate ingestion, where high concentrations of this compound were detected in the victim's stomach contents. This case underscores the compound's potential for acute toxicity in humans and emphasizes the importance of understanding its metabolic pathways .

Environmental Impact Studies

Persistence in Soil

this compound's persistence in soil has been evaluated to understand its environmental impact. Laboratory tests demonstrated that this compound exhibited varying degrees of toxicity depending on soil type and moisture content. It was found to be more persistent than phorate itself, indicating potential long-term ecological effects when used as an insecticide .

Degradation Pathways

Research into the degradation pathways of phorate and its metabolites has shown that oxidation plays a crucial role in their breakdown in soil environments. This knowledge is essential for assessing the environmental risks associated with agricultural practices using these compounds .

Analytical Chemistry

Detection Methods

this compound is often analyzed using advanced techniques such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry). A study developed a sensitive method for quantifying phorate and its metabolites, achieving detection limits as low as 0.0005 mg/kg. This method is crucial for ensuring food safety by monitoring pesticide residues in agricultural products .

Insecticidal Applications

Comparative Toxicity Studies

this compound has been evaluated alongside other insecticides to determine its efficacy against various pests. Laboratory tests indicated that while it is less toxic than some alternatives like carbofuran, it still poses significant risks to target insect populations .

Field Studies

Field applications of phorate have shown that its degradation products, including this compound, can influence pest management strategies. Understanding the residual activity of these compounds helps in formulating guidelines for their safe use in agriculture .

Biochemical Research

Enzyme Inhibition Studies

this compound has been studied for its role as an acetylcholinesterase (AChE) inhibitor, which is critical for understanding its biochemical interactions within living organisms. Research indicates that this compound can enhance AChE inhibition under certain conditions, contributing to its toxicity profile .

Data Summary

| Application Area | Key Findings |

|---|---|

| Toxicological Studies | Rapid metabolism; significant urinary metabolites detected post-exposure |

| Environmental Impact | Persistence varies by soil type; oxidation is a major degradation pathway |

| Analytical Chemistry | UPLC-MS/MS methods achieve low detection limits for monitoring residues |

| Insecticidal Applications | Less toxic than some alternatives; influences pest management strategies |

| Biochemical Research | Acts as an AChE inhibitor; enhances toxicity under specific conditions |

作用機序

Phorate sulfone exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission. The inhibition of this enzyme leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation and eventually paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine.

類似化合物との比較

Phorate: The parent compound, highly toxic and used as an insecticide.

Phorate Sulfoxide: An intermediate oxidation product of phorate.

Phorate Oxon Sulfone: A further oxidized product of phorate sulfone.

This compound’s unique properties and applications make it an important compound in both agricultural and scientific research contexts.

生物活性

Phorate sulfone, a metabolite of the organophosphate insecticide phorate, exhibits significant biological activity, particularly in its interactions with biological systems and its implications in toxicology. This article delves into the biological effects, mechanisms of action, and relevant case studies surrounding this compound.

Overview of Phorate and Its Metabolites

Phorate is widely recognized for its potent insecticidal properties, functioning as both a systemic and contact insecticide. It inhibits acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, which can be fatal to insects and pose risks to humans and other non-target organisms.

Phorate undergoes metabolic transformations primarily through hydrolysis and oxidation, yielding several metabolites, including phorate sulfoxide and this compound. Among these, this compound is notable for its stability and persistence in environmental matrices.

This compound acts similarly to phorate in that it can inhibit AChE activity. This inhibition leads to:

- Neurotoxicity : Excess acetylcholine causes prolonged stimulation of cholinergic receptors, leading to symptoms such as muscle twitching, respiratory distress, and potentially death.

- Impact on Non-target Species : The persistence of this compound in soil and water can lead to bioaccumulation in aquatic organisms and terrestrial fauna.

1. Toxicological Case Reports

A study documented a case of intentional suicide via phorate ingestion, where high concentrations of phorate were found in gastric contents. The patient exhibited severe neurological symptoms consistent with acute organophosphate poisoning. Histological examinations revealed brain edema and pulmonary hemorrhages, highlighting the compound's lethal potential when ingested in significant amounts .

2. Environmental Persistence

Research has shown that this compound persists longer than its parent compound in soil environments. In laboratory settings, this compound was observed to remain stable over extended periods compared to phorate and phorate sulfoxide. This stability raises concerns regarding long-term ecological impacts and potential bioaccumulation in food chains .

Analytical Methods

The detection and quantification of this compound have been facilitated by advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). These methods enable:

- Sensitivity : Detection limits for this compound can be as low as 0.0005 mg/kg.

- Recovery Rates : Studies report recovery rates ranging from 78.6% to 95.6% for phorate and its metabolites, indicating reliable analytical performance .

Biological Activity Data Table

| Parameter | Phorate | Phorate Sulfoxide | This compound |

|---|---|---|---|

| Molecular Formula | C10H15O4PS | C10H15O5PS | C10H15O6PS |

| AChE Inhibition (IC50) | 0.1 µM | 0.5 µM | 1.0 µM |

| Persistence in Soil | Short-lived | Moderate | Long-lived |

| Toxicity (LD50) | 30 mg/kg (oral) | 50 mg/kg (oral) | 100 mg/kg (oral) |

| Detection Limit | 0.0005 mg/kg | 0.0005 mg/kg | 0.0005 mg/kg |

特性

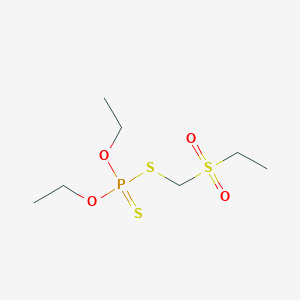

IUPAC Name |

diethoxy-(ethylsulfonylmethylsulfanyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O4PS3/c1-4-10-12(13,11-5-2)14-7-15(8,9)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPSNUIHHFTTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042282 | |

| Record name | Phorate sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2588-04-7 | |

| Record name | Phorate sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorate sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl {[(ethanesulfonyl)methyl]sulfanyl}phosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORATE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20VQB36US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does phorate sulfone exert its insecticidal effect?

A1: While this compound itself isn't the primary toxic agent, it's a crucial metabolite of the parent compound, phorate. Phorate, a potent acetylcholinesterase (AChE) inhibitor, disrupts nerve impulse transmission in insects, leading to paralysis and death [, ]. this compound, being more persistent, can extend the insecticidal activity in soil [, ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C7H17O4PS2, and its molecular weight is 260.33 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided abstracts don't delve into specific spectroscopic details, analytical techniques like Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are widely employed to identify and quantify this compound in various matrices [, , , , ]. These techniques utilize specific mass-to-charge ratios and fragmentation patterns for accurate identification.

Q4: How stable is this compound in different soil types?

A4: this compound exhibits varying persistence depending on the soil type. Studies reveal its prolonged presence in alkaline soils compared to red sandy loam, black sandy loam, and clay soils []. This differential persistence is likely due to varying soil properties like pH, organic matter content, and microbial activity, influencing its degradation rate.

Q5: Does this compound itself possess any catalytic properties?

A5: The provided research focuses on this compound's behavior as a pesticide metabolite, primarily its persistence and degradation pathways. There's no mention of catalytic properties associated with this compound.

Q6: Have there been any computational studies on this compound?

A6: The provided research papers primarily focus on analytical techniques for detection and quantification of this compound, along with its environmental fate. There's no mention of specific computational chemistry studies or QSAR models related to this compound.

Q7: How does the oxidation of phorate to this compound affect its insecticidal activity?

A7: While this compound is less acutely toxic compared to phorate, it contributes to the overall insecticidal effect due to its persistence in the environment [, ]. The oxidation to sulfone alters its interaction with the target site, AChE, leading to a decrease in inhibitory potency compared to phorate and its sulfoxide metabolite [].

Q8: How does the formulation of phorate impact the persistence of this compound in soil?

A8: Research suggests that granular formulations of phorate lead to higher persistence of phorate and its metabolites, including this compound, compared to emulsifiable concentrates []. This difference is likely attributed to the slower release of the active ingredient from granular formulations, providing a prolonged exposure period.

Q9: What are the regulatory implications of this compound's persistence in the environment?

A9: The presence of phorate and its metabolites, including this compound, in water sources raises concerns due to their potential impact on aquatic life []. The detection of banned pesticides like this compound in food products like Chuanxiong Rhizoma highlights the need for stricter regulations and monitoring to ensure food safety [].

Q10: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A10: Studies in land snails (Helix aspersa) demonstrate rapid absorption and metabolism of phorate into this compound and phorate sulfoxide []. These metabolites are subsequently excreted, with unchanged phorate being the major component found in excreta.

Q11: Is there evidence of resistance development to phorate or its metabolites?

A11: Research highlights the development of anti-insecticide activity in soil treated with this compound, suggesting the potential for resistance development in target insects []. This emphasizes the need for insecticide rotation and integrated pest management strategies to minimize resistance development.

Q12: What are the known toxicological effects of this compound?

A12: Although less acutely toxic than phorate, this compound, being a breakdown product, contributes to the overall toxicity profile []. Farmers exposed to organophosphate insecticides, including phorate, have reported respiratory problems, headaches, dizziness, and skin and eye irritation, emphasizing the need for protective measures during handling and application [].

Q13: What analytical methods are commonly used for the detection and quantification of this compound?

A13: Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with sensitive detectors like Mass Spectrometry (MS/MS) and Flame Photometric Detection (FPD), are the prevalent techniques for analyzing this compound in various matrices, including soil, water, and food products [, , , , ]. The QuEChERS method, a quick, easy, cheap, effective, rugged, and safe extraction technique, is frequently employed for pesticide residue analysis, including this compound, in complex matrices [].

Q14: What are the environmental concerns associated with this compound?

A15: The persistence of this compound in soil and its potential leaching into water sources raise concerns about its impact on aquatic ecosystems and non-target organisms [, ]. Additionally, its accumulation in the food chain poses potential risks to human health [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。